7-Hydroxy-2-methyl-1,3-benzoxazole-5-carboxylic acid
Description
7-Hydroxy-2-methyl-1,3-benzoxazole-5-carboxylic acid is a heterocyclic compound featuring a benzoxazole core substituted with a methyl group at position 2, a hydroxyl group at position 7, and a carboxylic acid moiety at position 4.
Properties
IUPAC Name |
7-hydroxy-2-methyl-1,3-benzoxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-4-10-6-2-5(9(12)13)3-7(11)8(6)14-4/h2-3,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDGDXVUAJLFFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C(=CC(=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501245323 | |
| Record name | 7-Hydroxy-2-methyl-5-benzoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501245323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197944-27-6 | |
| Record name | 7-Hydroxy-2-methyl-5-benzoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197944-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxy-2-methyl-5-benzoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501245323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis Methods
Cyclization and Hydrolysis Pathway
The most well-documented route involves a two-step process: (1) cyclization to form the benzoxazole ring and (2) hydrolysis of a methyl ester to yield the carboxylic acid.
Ester Hydrolysis
Table 1: Summary of Key Reaction Conditions
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclization | Acetic acid, methyl glyoxylate | Reflux, 12–24 h | 70–85% |
| Ester hydrolysis | Sodium hydroxide, methanol/water | 60–80°C, 4–6 h | 65% |
Alternative Synthetic Approaches
Direct Functionalization of Preformed Benzoxazole
An alternative strategy involves introducing the carboxylic acid group via electrophilic substitution. However, this method faces challenges due to the electron-withdrawing nature of the oxazole ring, which deactivates the aromatic system toward further substitution. Limited success has been reported using directed ortho-metalation techniques, though yields remain suboptimal compared to the cyclization-hydrolysis route.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent profoundly impacts cyclization efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may lead to side reactions such as ester saponification. Acetic acid, despite its corrosivity, remains the solvent of choice due to its ability to protonate intermediates and stabilize transition states.
Table 2: Optimization Parameters for Cyclization
| Variable | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | Acetic acid | Maximizes cyclization rate |
| Temperature | 110°C (reflux) | Reduces reaction time |
| Catalyst | None required | Avoids byproduct formation |
Purification Techniques
Reverse-phase chromatography using C18 silica gel and a mobile phase of acetonitrile/water with 0.1% formic acid effectively isolates the carboxylic acid from unreacted starting materials. This method achieves >95% purity, as confirmed by high-performance liquid chromatography (HPLC).
Analytical Characterization
Spectroscopic Data
Applications in Drug Development
The carboxylic acid functionality enables conjugation to pharmacophores via amide or ester linkages, making the compound a versatile building block for acetyl-CoA carboxylase inhibitors and antimicrobial agents. Its rigid benzoxazole core enhances binding affinity to enzymatic active sites, as demonstrated in preclinical assays.
Scientific Research Applications
Antimicrobial Activity
Overview : The compound has been investigated for its antimicrobial properties, particularly against various bacterial strains.
Research Findings :
- Studies have shown that derivatives of benzoxazole exhibit significant antibacterial activity against pathogens such as Staphylococcus pneumoniae and Pseudomonas aeruginosa. For instance, certain synthesized derivatives demonstrated high efficacy with minimum inhibitory concentrations (MIC) as low as 1 μM against Mycobacterium tuberculosis (Mtb) by targeting inosine 5'-monophosphate dehydrogenase (IMPDH) .
- In a comparative study, several benzoxazole derivatives were synthesized and tested for their ability to inhibit bacterial growth. Compounds with specific substitutions showed enhanced activity, indicating that structural modifications can lead to improved antimicrobial efficacy .
Data Table: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| Compound A | S. pneumoniae | ≤ 1 |
| Compound B | P. aeruginosa | 6.3 |
| Compound C | Bacillus subtilis | 11 |
Anticancer Properties
Overview : The anticancer potential of 7-hydroxy-2-methyl-1,3-benzoxazole-5-carboxylic acid has been a focal point in cancer research.
Research Findings :
- A study highlighted the cytotoxic effects of benzoxazole analogs on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that modifications at the carboxylic acid position could enhance cytotoxicity against these cell lines .
- In vitro assays demonstrated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting potential as effective anticancer agents .
Data Table: Cytotoxicity of Benzoxazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| UK-1 | MCF-7 | 31 ± 5 |
| UK-1 + CuCl₂ | MCF-7 | 4.6 ± 0.6 |
| Benzoxazole Derivative | A549 | 17 ± 2 |
Applications in Organic Electronics
Overview : Beyond biological applications, benzoxazole derivatives are being explored for their utility in organic electronics.
Research Findings :
- The compound has been utilized in the development of organic light-emitting diodes (OLEDs). Its ability to complex with metals like europium enhances the electroluminescent properties of OLEDs, making it a valuable material in display technologies .
- Recent advancements indicate that modifications to the benzoxazole structure can lead to improved performance characteristics in electronic applications, further expanding its utility beyond pharmaceuticals .
Mechanism of Action
The mechanism of action of 7-Hydroxy-2-methyl-1,3-benzoxazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, its hydroxyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzoxazole ring can also intercalate with DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The table below compares the target compound with key analogs:
Physicochemical Properties
- Solubility : The carboxylic acid and hydroxy groups in the target compound increase aqueous solubility relative to bromo or methoxy analogs .
- Acidity: The 5-carboxylic acid (pKa ~2-3) and 7-hydroxy (pKa ~10) groups create pH-dependent solubility, unlike non-ionizable bromo or methyl derivatives.
Key Research Findings
- Antimicrobial Activity : Methyl-substituted benzoxazole-5-carboxylates show moderate activity against Gram-positive bacteria .
- Enzyme Inhibition : Benzimidazole-5-carboxylic acids (e.g., CV-11974) demonstrate high affinity for angiotensin II receptors (IC₅₀ = 1.12 × 10⁻⁷ M in bovine adrenal cortex) .
- Synthetic Utility : Bromo-substituted benzoxazoles serve as intermediates in cross-coupling reactions for drug discovery .
Biological Activity
7-Hydroxy-2-methyl-1,3-benzoxazole-5-carboxylic acid (abbreviated as 7-HMBA) is a compound notable for its diverse biological activities. This article explores its antimicrobial, anticancer, and antioxidant properties, supported by relevant data tables and case studies.
7-HMBA has the molecular formula and a molecular weight of 193.157 g/mol. Its structure features a benzoxazole ring with functional groups that contribute to its biological activity:
- Hydroxyl group at the 7-position
- Methyl group at the 2-position
- Carboxylic acid group at the 5-position
These functional groups facilitate various chemical reactions, enhancing its potential therapeutic applications.
Antimicrobial Activity
Research indicates that 7-HMBA exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ofloxacin. The compound's mechanism appears to involve the inhibition of microbial growth by interfering with essential enzymes.
Table 1: Antimicrobial Efficacy of 7-HMBA
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| E. coli | 16 | Ofloxacin | 16 |
| S. aureus | 32 | Ofloxacin | 32 |
| P. aeruginosa | 64 | Ofloxacin | 64 |
Anticancer Activity
The anticancer potential of 7-HMBA has been investigated in various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. Preliminary studies suggest that it exhibits cytotoxic effects, although further research is necessary to fully elucidate its mechanisms.
Case Study: Cytotoxicity in Cancer Cell Lines
A study tested the cytotoxicity of several benzoxazole derivatives, including 7-HMBA, using the AlamarBlue assay. The results indicated that while some derivatives showed promising activity, 7-HMBA's efficacy was moderate compared to more potent analogs like UK-1.
Table 2: Cytotoxicity Results
| Compound | IC50 (µM) MCF-7 | IC50 (µM) A549 |
|---|---|---|
| UK-1 | 31 ± 5 | 17 ± 2 |
| 7-HMBA | Not specified | Not specified |
| Control (Doxorubicin) | 0.5 ± 0.1 | Not applicable |
Despite not having specific IC50 values listed for 7-HMBA in this context, its structural relatives have shown varying degrees of cytotoxicity, indicating potential for further exploration in cancer therapy .
Antioxidant Activity
Benzoxazole derivatives are also recognized for their antioxidant properties. Studies have demonstrated that compounds similar to 7-HMBA can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with cancer and other diseases.
Table 3: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) at 100 µM |
|---|---|
| 7-HMBA | Not reported |
| Benzoxazole Derivative A | >80% |
| Benzoxazole Derivative B | >75% |
The antioxidant capacity of these compounds highlights their potential as protective agents against oxidative damage .
Chemical Reactions Analysis
Hydrolysis and Decarboxylation
The carboxylic acid group undergoes hydrolysis under basic conditions. For example, methyl ester derivatives of structurally analogous benzoxazoles (e.g., methyl 2-methyl-1,3-benzoxazole-6-carboxylate) are saponified to their carboxylic acid forms using NaOH or LiOH in aqueous ethanol or THF, achieving yields >90% . Decarboxylation under thermal or acidic conditions is also feasible, though specific data for this compound requires further study.
| Reaction Type | Reagent/Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Ester hydrolysis | 2N NaOH, ethanol/water, RT, 2h | Carboxylic acid formation | 97% |
Esterification and Amidation
The carboxylic acid participates in esterification and amidation. Reaction with methanol under acidic conditions forms methyl esters, while coupling with amines via EDCl/HOBt activates the carboxylate for nucleophilic attack. For example:
-
Methyl ester formation : Acid-catalyzed esterification with methanol yields the methyl ester derivative .
-
Amidation : Lithium hydroxide-mediated activation followed by reaction with amines produces amides, though yields vary based on steric and electronic factors .
Metal Coordination Complex Formation
The hydroxy and carboxylate groups enable metal ion chelation. Studies on analogous 2-(2’-hydroxyphenyl)benzoxazoles demonstrate strong binding to Cu²⁺ and Mg²⁺, forming stable complexes that enhance bioactivity . For example:
-
Cu²⁺ coordination : Forms a 1:1 complex, significantly increasing cytotoxicity (IC₅₀ reduced from 17 μM to 4.5 μM in A549 cells) .
| Metal Ion | Binding Mode | Biological Impact | Source |
|---|---|---|---|
| Cu²⁺ | Bidentate (hydroxy + carboxylate) | Enhanced apoptosis in cancer cells |
Substitution Reactions
The hydroxy group at the 7-position undergoes nucleophilic substitution. In related compounds, alkylation with methyl iodide or reductive alkylation with aldehydes introduces substituents at this position . For instance:
-
Methoxy derivative formation : Reaction with dimethyl sulfate in acetone introduces a methyl group, yielding 7-methoxy analogs .
| Reaction Type | Reagent/Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| O-Methylation | Dimethyl sulfate, K₂CO₃, acetone, RT | Methoxy substitution | 55% |
Oxidation and Reduction
-
Oxidation : The methyl group at the 2-position can be oxidized to a carboxylate using KMnO₄ in acidic media, though this reaction is less common due to ring stability concerns.
-
Reduction : Limited data exists, but LiAlH₄ in anhydrous ether may reduce the benzoxazole ring, though this risks ring-opening.
Heterocycle Functionalization
Electrophilic aromatic substitution on the benzoxazole ring is directed by electron-donating groups. Nitration or halogenation typically occurs at the 4- or 6-positions, but substituent effects require further exploration .
Key Research Findings
-
Synthetic Flexibility : The compound’s functional groups allow modular derivatization, enabling applications in drug discovery (e.g., antimicrobial or anticancer agents) .
-
Stability Considerations : Decarboxylation and ring-opening under harsh conditions (e.g., strong acids/bases) limit reaction scope .
Q & A
Basic: What are the established synthetic routes for 7-Hydroxy-2-methyl-1,3-benzoxazole-5-carboxylic acid, and what critical reaction parameters influence yield?
Answer:
The synthesis typically involves cyclization of 2-aminophenol derivatives with carboxylic acid precursors. A common approach includes:
- Step 1: Protecting the hydroxyl and carboxylic acid groups (e.g., using acetyl or methyl esters) to avoid side reactions.
- Step 2: Condensation with aldehydes/ketones under reflux in solvents like ethanol or DMF, catalyzed by nano-ZnO or mesoporous titania-alumina mixed oxide (MTAMO) to form the benzoxazole core .
- Step 3: Deprotection under acidic or basic conditions to restore the hydroxyl and carboxylic acid groups.
Critical parameters include temperature control (80–120°C), catalyst loading (5–10 mol%), and reaction time (3–8 hours). Yields are sensitive to moisture and oxygen; inert atmospheres (N₂/Ar) improve reproducibility .
Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
Answer:
- ¹H/¹³C NMR: The benzoxazole ring protons appear as deshielded signals (δ 7.5–8.5 ppm for aromatic protons). The methyl group at position 2 shows a singlet (~δ 2.5 ppm). The carboxylic acid proton (if present) is typically absent in D₂O-exchanged spectra .
- IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~3200–3500 cm⁻¹ (O-H stretch). Benzoxazole C=N and C-O stretches appear at ~1600–1650 cm⁻¹ .
- HRMS: The molecular ion peak ([M+H]⁺) should match the exact mass (e.g., C₁₀H₈NO₄ requires m/z 206.0453). Fragmentation patterns should confirm loss of CO₂ (44 Da) from the carboxylic acid group .
Advanced: How can researchers resolve contradictions in reported biological activities of benzoxazole derivatives, such as antimicrobial vs. cytotoxic effects?
Answer:
Contradictions often arise from:
- Purity: Impurities (e.g., unreacted intermediates) can skew bioassay results. Use HPLC (>95% purity) and elemental analysis for verification .
- Assay Conditions: Variations in cell lines (e.g., Gram-negative vs. Gram-positive bacteria) or solvent systems (DMSO vs. aqueous buffers) impact activity. Standardize protocols using CLSI guidelines .
- Structural Analogs: Minor substituent changes (e.g., methoxy vs. hydroxy groups) alter target binding. Perform SAR studies to isolate functional group contributions .
Advanced: What strategies improve the aqueous solubility of this compound in pharmacological studies?
Answer:
- Salt Formation: Convert the carboxylic acid to a sodium or potassium salt (e.g., using NaOH/KOH in ethanol) to enhance solubility .
- Co-Solvents: Use PEG-400 or cyclodextrins to solubilize the compound without derivatization .
- Prodrug Approach: Esterify the carboxylic acid (e.g., ethyl ester) for improved bioavailability, followed by enzymatic hydrolysis in vivo .
Basic: What are the recommended storage conditions for this compound?
Answer:
Store in airtight, light-resistant containers at –20°C under inert gas (argon). The compound is hygroscopic; use desiccants (silica gel) to prevent hydrolysis. Stability studies indicate <5% degradation over 12 months under these conditions .
Advanced: How can computational chemistry predict the reactivity or binding affinity of this compound with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with enzymes (e.g., COX-2 or β-lactamases). The carboxylic acid group often chelates metal ions in active sites .
- QSAR Models: Correlate electronic descriptors (HOMO/LUMO energies) with antimicrobial IC₅₀ values. Meta-hybrid functionals (e.g., M06-2X) provide accurate predictions for benzoxazole derivatives .
Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?
Answer:
- Recrystallization: Use DMF/acetic acid (1:1 v/v) to isolate high-purity crystals. Filter under reduced pressure and wash with cold ethanol .
- Column Chromatography: Employ silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as the mobile phase. Monitor fractions by TLC (Rf ~0.3 in same solvent) .
Advanced: What challenges arise in scaling up the synthesis while maintaining regioselectivity?
Answer:
- Exothermic Reactions: At >100 g scale, rapid heat release during cyclization requires jacketed reactors with precise temperature control (–5°C to 120°C range) .
- Catalyst Efficiency: Nano-ZnO loses activity due to aggregation in large batches. Use MTAMO with higher surface area (500 m²/g) to maintain yield (>75%) .
- Byproduct Formation: Optimize stoichiometry (1:1.1 molar ratio of aminophenol to aldehyde) to minimize dimerization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
